molecular formula C18H28N2O2 B449191 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE

2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE

Katalognummer: B449191
Molekulargewicht: 304.4g/mol
InChI-Schlüssel: LVQBPCSWCZJKEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.42712 This compound is characterized by its complex structure, which includes an ethyl group, a butanoyl group, and an amide linkage

Eigenschaften

Molekularformel

C18H28N2O2

Molekulargewicht

304.4g/mol

IUPAC-Name

2-ethyl-N-[4-(2-ethylbutanoylamino)phenyl]butanamide

InChI

InChI=1S/C18H28N2O2/c1-5-13(6-2)17(21)19-15-9-11-16(12-10-15)20-18(22)14(7-3)8-4/h9-14H,5-8H2,1-4H3,(H,19,21)(H,20,22)

InChI-Schlüssel

LVQBPCSWCZJKEX-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C(CC)CC

Kanonische SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C(CC)CC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves multiple steps. The primary synthetic route includes the reaction of 2-ethylbutanoic acid with 4-aminophenylbutanamide under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the amide bond. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Analyse Chemischer Reaktionen

2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE can be compared with similar compounds such as:

  • N-ethyl-N-{4-[(2-ethylbutanoyl)amino]phenyl}butanamide
  • 2-methyl-N-{4-[(2-ethylbutanoyl)amino]phenyl}butanamide
  • 2-ethyl-N-{4-[(2-methylbutanoyl)amino]phenyl}butanamide

These compounds share similar structural features but differ in the substitution patterns on the ethyl and butanoyl groups. The uniqueness of 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.